

Application Note: Validated UPLC Method for the Quantification of Risperidone E-oxime

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Compound of Interest

Compound Name: Risperidone E-oxime

Cat. No.: B563589

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Introduction

Risperidone is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders. During the synthesis of the active pharmaceutical ingredient (API), several process-related impurities can be formed. One such critical impurity is **Risperidone E-oxime**, also identified as Risperidone EP Impurity A.^[1] The presence and quantity of this impurity must be carefully controlled to ensure the safety and efficacy of the final drug product. This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the precise and accurate quantification of **Risperidone E-oxime** in bulk drug substances and pharmaceutical formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.^{[2][3][4]}

Analytical Method

A stability-indicating UPLC method has been developed to separate and quantify **Risperidone E-oxime** from Risperidone and other related substances. The method utilizes a C18 stationary phase with a gradient elution, providing excellent resolution and sensitivity.

Chromatographic Conditions

Parameter	Specification
Instrumentation	Waters Acquity UPLC H-Class System or equivalent[5]
Column	Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A	2.0 g of Ammonium acetate in 1000 ml of HPLC grade water
Mobile Phase B	Acetonitrile
Mobile Phase C	Tetrahydrofuran
Flow Rate	0.3 mL/min
Column Temperature	72°C
UV Detection	260 nm
Injection Volume	1 µL
Run Time	Approximately 8 minutes

Experimental Protocols

Standard Solution Preparation

- **Stock Solution (Risperidone E-oxime):** Accurately weigh approximately 1.2 mg of **Risperidone E-oxime** reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a diluent (Mobile Phase A and Methanol in a 90:10 v/v ratio).
- **Working Standard Solution:** Further dilute the stock solution with the diluent to achieve a final concentration suitable for the calibration curve (e.g., in the range of the limit of quantification up to 150% of the specification limit for the impurity).

Sample Preparation (for Tablets)

- Weigh and finely powder twenty tablets to determine the average tablet weight.

- Transfer a quantity of the powder equivalent to 25 mg of Risperidone into a 100 mL volumetric flask.
- Add approximately 65 mL of a diluting agent (e.g., Water:Acetonitrile – 50:50) and sonicate for 45 minutes to ensure complete dissolution.
- Make up the volume to the mark with the diluting agent.
- Filter the solution through a 0.22 µm nylon syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.

Specificity

The method demonstrated excellent specificity. The diluent and placebo samples showed no interfering peaks at the retention times of Risperidone and **Risperidone E-oxime**. The peak purity of the analyte was confirmed, indicating the method's ability to assess the analyte in the presence of other components.

Linearity

The linearity of the method was established by analyzing a series of diluted standard solutions.

Analyte	Range (µg/mL)	Regression Equation	Correlation Coefficient (r ²)
Risperidone E-oxime	0.1 - 1.5	y = 35380x - 323.8	> 0.999

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of the method was determined by establishing the LOD and LOQ.

Parameter	Risperidone E-oxime (µg/mL)
LOD	~0.03
LOQ	0.1

Accuracy

Accuracy was determined by performing recovery studies at different concentration levels.

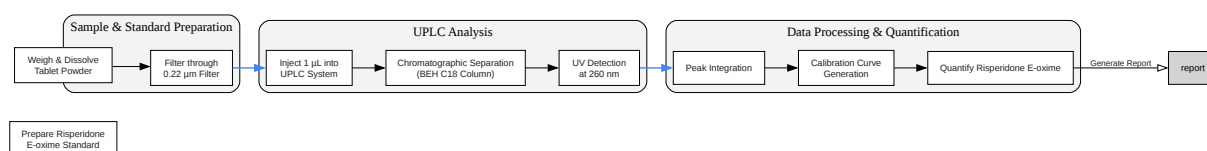
Spiked Level	Mean Recovery (%)	Acceptance Criteria (%)
LOQ	97.51	85.0 - 115.0
100%	99.61	98.0 - 102.0
150%	101.10	98.0 - 102.0

Precision

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies.

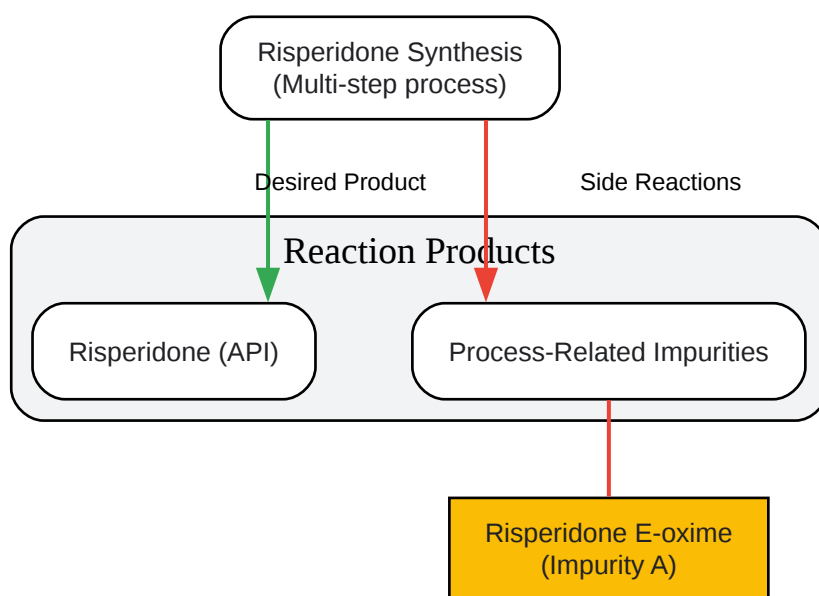
Precision Type	Analyte	RSD (%)	Acceptance Criteria (%)
Repeatability	Risperidone E-oxime	< 2.0	≤ 5.0
Intermediate Precision	Risperidone E-oxime	< 2.0	≤ 5.0

Diagrams



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Caption: Workflow for the quantification of **Risperidone E-oxime**.



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Caption: Formation of **Risperidone E-oxime** as a process-related impurity.

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References

- 1. longdom.org [longdom.org]
- 2. jopir.in [jopir.in]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. ijrpc.com [ijrpc.com]
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